![molecular formula C18H20N2OS4 B296090 Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate, also known as DBCO-SS-Me2, is a chemical compound that has gained significant attention in the field of chemical biology and biochemistry. It is a versatile compound that can be used for a wide range of applications, including labeling and imaging of biomolecules, drug delivery, and protein conjugation.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate involves the formation of a covalent bond between the compound and the target biomolecule. This is achieved through the reaction of the DBCO group with an azide group on the biomolecule, which forms a stable triazole linkage. This reaction is highly specific, allowing for the selective labeling of a particular biomolecule.
Biochemical and Physiological Effects:
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate has minimal biochemical and physiological effects, making it an ideal compound for scientific research. It is non-toxic and does not interfere with the normal functioning of cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate has several advantages for lab experiments. It is highly specific, allowing for the selective labeling of a particular biomolecule. It is also stable and can be used under a wide range of conditions. However, one limitation of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate is its relatively high cost, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the use of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate in scientific research. One potential application is in the development of targeted drug delivery systems, where Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate can be used to selectively deliver drugs to specific cells or tissues. Another potential application is in the development of biosensors, where Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate can be used to detect specific biomolecules in complex biological samples. Additionally, further research is needed to optimize the synthesis and use of Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate in various research applications.
Métodos De Síntesis
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate can be synthesized via a simple and efficient method. The synthesis involves the reaction of 4-nitrophenol with N,N-dimethylaniline in the presence of triethylamine and 4-dimethylaminopyridine. The resulting compound is then reacted with bis(methylthio)methyleneamine to form the final product, Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate.
Aplicaciones Científicas De Investigación
Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate has a wide range of applications in scientific research. It can be used for the labeling and imaging of biomolecules, such as proteins, nucleic acids, and carbohydrates. This is achieved by conjugating Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate with a specific biomolecule, which can then be visualized using various imaging techniques, such as fluorescence microscopy.
Propiedades
Fórmula molecular |
C18H20N2OS4 |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
N-[4-[4-[bis(methylsulfanyl)methylideneamino]phenoxy]phenyl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C18H20N2OS4/c1-22-17(23-2)19-13-5-9-15(10-6-13)21-16-11-7-14(8-12-16)20-18(24-3)25-4/h5-12H,1-4H3 |
Clave InChI |
IFNWSLSQMYJNRB-UHFFFAOYSA-N |
SMILES |
CSC(=NC1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(SC)SC)SC |
SMILES canónico |
CSC(=NC1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(SC)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)

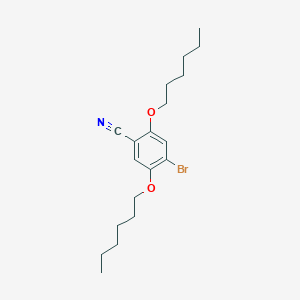
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
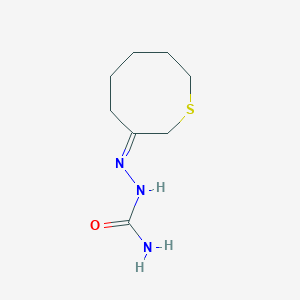
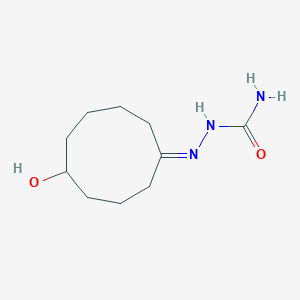
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
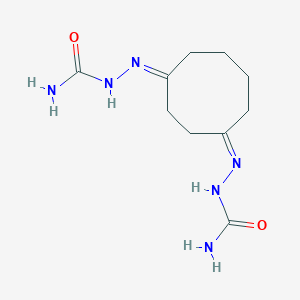
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
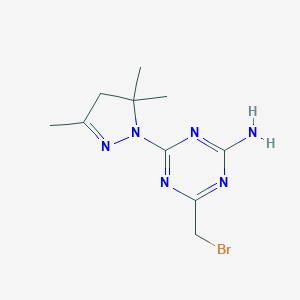
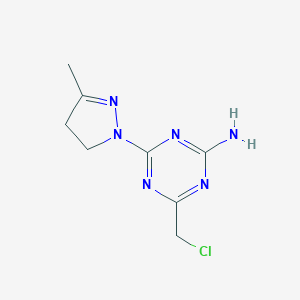
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)